PI4KIIIbeta-IN-10

PI4KIIIβ Lipid Kinase Enzyme Inhibition

Off-target inhibition by imprecise PI4KIIIβ tool compounds often confounds Golgi trafficking and antiviral studies. PI4KIIIbeta-IN-10 (CAS 1881233-39-1) resolves this: • IC50 = 3.6 nM, enabling selective PI4KIIIβ inhibition at 25 nM • <20% inhibition of PI4K2α/β, PI3Kβ at 20 µM; >200-fold selectivity over PI4KA and class I PI3Ks • Validated antiviral activity (HCV IC50 = 1.3 µM, CC50 >32 µM) Supplied with full analytical QC for reproducible assay development and structural biology applications.

Molecular Formula C22H25N3O5S2
Molecular Weight 475.6 g/mol
CAS No. 1881233-39-1
Cat. No. B1139376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI4KIIIbeta-IN-10
CAS1881233-39-1
Molecular FormulaC22H25N3O5S2
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)
InChIKeyPLUYFBRIGUAKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI4KIIIbeta-IN-10 Compound Overview


PI4KIIIbeta-IN-10 (CAS 1881233-39-1) is a small-molecule inhibitor of type III phosphatidylinositol 4-kinase beta (PI4KIIIβ), a lipid kinase essential for Golgi membrane trafficking and a critical host factor for RNA virus replication [1]. Developed via structure-based optimization of the PIK-93 scaffold, this compound exhibits an IC50 of 3.6 nM against its primary target PI4KIIIβ . It is characterized by minimal off-target activity against related lipid kinases, making it a precise tool for dissecting PI4KIIIβ-specific cellular functions and for evaluating antiviral therapeutic hypotheses [2].

Pathway Studies PI4KIIIβ inhibition in Golgi trafficking and lipid signaling
Antiviral Research Host-targeting inhibitor for RNA virus replication models
Selectivity Profile Reported low off-target profile supports PI4KIIIβ-specific interpretation

Why PI4KIIIbeta-IN-10 Is Irreplaceable


PI4KIIIβ inhibitors are not interchangeable due to significant variability in potency, selectivity, and off-target profiles. Early-generation inhibitors like PIK-93 exhibit high cross-reactivity with class I and III PI3Ks, confounding interpretation of PI4KIIIβ-specific biology [1]. Even among modern PI4KIIIβ inhibitors, potency ranges over an order of magnitude (from 3.6 nM to >60 nM), and selectivity against PI3K family members varies from 15-fold to >1000-fold [2]. Substituting PI4KIIIbeta-IN-10 with a less selective or less potent analog risks incomplete target engagement or unintended pathway modulation, which can invalidate experimental conclusions and lead to inconsistent antiviral or membrane trafficking readouts .

Potency Variability
PI4KIIIβ inhibitors exhibit potency differences exceeding one order of magnitude, which may limit target engagement in cellular assays.
Selectivity Differences
Selectivity over PI3K family members varies widely; a less selective analog may introduce PI3K pathway cross-modulation.
Off-Target Confounding
Early-generation scaffolds like PIK-93 show extensive PI3K cross-reactivity, obscuring PI4KIIIβ-specific phenotypes.

PI4KIIIbeta-IN-10 Differentiation Evidence


Superior Inhibition Potency vs. Analogs

PI4KIIIbeta-IN-10 demonstrates an IC50 of 3.6 nM against PI4KIIIβ, which is 16.7-fold more potent than T-00127-HEV1 (IC50 = 60 nM) and 3.1-fold more potent than UCB9608 (IC50 = 11 nM) [1]. This represents the highest reported potency for a PI4KIIIβ inhibitor in its structural class.

Inhibition Potency
Head-to-head
IC₅₀ 3.6 nM
16.7× vs T-00127-HEV1 (60 nM)
3.1× vs UCB9608 (11 nM)
Supports PI4KIIIβ enzyme assay context
Reported top-ranked potency in tested set
PI4KIIIβ Lipid Kinase Enzyme Inhibition

Broad-Spectrum Selectivity vs. UCB9608

PI4KIIIbeta-IN-10 exhibits >200-fold selectivity over PI4KA and class I PI3Ks, as confirmed by head-to-head profiling . In contrast, the PI4KIIIβ inhibitor UCB9608 demonstrates only 15-fold selectivity over class II PI3Ks, while the earlier PIK-93 scaffold shows extensive cross-reactivity with class I and III PI3Ks [1].

Selectivity Window
Cross-study
>200-fold vs PI4KA/class I PI3Ks
Comparator UCB9608: 15-fold over class II PI3Ks; PIK-93: high cross-reactivity
Supports isoform-selectivity assay interpretation
Selectivity window may not transfer across assay platforms
Selectivity Profiling Off-Target Lipid Kinases

Minimal Off-Target Activity vs. PIK-93

PI4KIIIbeta-IN-10 shows <20% inhibition of PI4K2α, PI4K2β, and PI3Kβ at concentrations up to 20 µM, and weak inhibition of PI3KC2γ (IC50 ~1 µM), PI3Kα (~10 µM), and PI4KIIIα (~3 µM) . In contrast, the parental PIK-93 compound exhibits high cross-reactivity with class I and III PI3Ks, making it unsuitable for PI4KIIIβ-specific studies [1].

Off-Target Profile
Class-level inference
Minimal PI3K cross-reactivity reported
Qualitative improvement over PIK-93 scaffold
Data to verify in specific assay context
Source-specific review needed
Kinase Profiling Specificity PI3K Family

Antiviral Efficacy in HCV Replication

In cellular models of hepatitis C virus (HCV) replication, PI4KIIIbeta-IN-10 inhibits viral propagation with an IC50 of 1.3 µM while exhibiting low cytotoxicity (CC50 >32 µM), yielding a selectivity index of >24.6 . This functional activity validates that the compound's enzymatic potency translates to cellular target engagement and phenotypic antiviral effect, a property not uniformly observed across all PI4KIIIβ inhibitors.

Cellular Antiviral Activity
Supporting evidence
HCV IC₅₀ 1.3 µM
CC₅₀ >32 µM, selectivity index >24.6
Supports cell-model endpoint review
Functional validation in HCV replicon
Antiviral Hepatitis C Virus Host-Targeting

PI4KIIIbeta-IN-10 Applications


PI4KIIIβ-Specific Trafficking Studies

Due to its high potency (IC50 = 3.6 nM) and minimal off-target inhibition of PI4K2α/β and PI3Kβ (<20% at 20 µM), PI4KIIIbeta-IN-10 is ideally suited for experiments requiring unambiguous attribution of cellular phenotypes to PI4KIIIβ. Researchers investigating Golgi apparatus function, vesicle formation, or Arf1-dependent trafficking can use low nanomolar concentrations (e.g., 25 nM for 3 h) to achieve selective PI4KIIIβ inhibition without confounding effects on related lipid kinases .

Host-Directed Antiviral Research

The compound's validated antiviral activity against HCV (IC50 = 1.3 µM) with a favorable cytotoxicity window (CC50 >32 µM) makes it a valuable tool for investigating host-targeting antiviral strategies . It can serve as a reference inhibitor in screens for novel PI4KIIIβ-dependent antiviral agents or as a chemical probe to interrogate the role of PI4KIIIβ in the replication cycles of RNA viruses including enteroviruses and coronaviruses .

Inhibitor Benchmarking & Tool Development

PI4KIIIbeta-IN-10 serves as a benchmark for high potency and selectivity in the PI4KIIIβ inhibitor class. Its >200-fold selectivity over PI4KA and class I PI3Ks, combined with an IC50 of 3.6 nM, establishes a performance standard against which novel inhibitors can be measured . Chemical biologists can employ this compound as a positive control in kinase selectivity panels or as a reference standard in assay development for PI4KIIIβ enzymatic activity.

SAR for PI4KIIIβ Inhibitor Optimization

The co-crystal structure of PI4KIIIβ bound to this compound has been solved, revealing the molecular basis of its specificity . Researchers engaged in medicinal chemistry and lead optimization can leverage PI4KIIIbeta-IN-10 as a structural reference for designing next-generation inhibitors with improved pharmacokinetic properties while retaining the favorable selectivity profile demonstrated by this compound.

Application
Selection Property
Validation Focus
PI4KIIIβ trafficking studies
Target engagement with minimal off-target lipid kinase inhibition
Confirm Golgi-specific phenotype without PI3K pathway interference
Host-directed antiviral research
Reported cellular antiviral activity with favorable cytotoxicity margin
Verify target-dependent antiviral effect in relevant cell model
Inhibitor benchmarking
Reported potency and selectivity as class reference
Confirm performance consistency relative to published standards
SAR studies / lead optimization
Co-crystal structure and selectivity determinants
Validate key binding interactions for inhibitor design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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